molecular formula C9H16O3 B010011 Ethyl tetrahydropyran-4-ylacetate CAS No. 103260-44-2

Ethyl tetrahydropyran-4-ylacetate

Cat. No. B010011
M. Wt: 172.22 g/mol
InChI Key: JLMMMEDWRUVCEW-UHFFFAOYSA-N
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Patent
US09115079B2

Procedure details

To a mixture composed of ethyl 2-(2H-pyran-4(3H,5H,6H)-ylidene)acetate (10 g, 58.75 mmol) and ammonium formate (37 g, 587.54 mmol) in methanol (150 ml) was added 10% Pd-carbon (1.0 g) at room temperature, and the mixture was stirred at 70° C. for 15 hr. The reaction mixture was allowed to cool to room temperature, and the catalyst was collected by filtration through Celite pad and was washed with methanol. The filtrate was concentrated under reduced pressure, and the residue was chromatographed on silica gel column (hexane:ethyl acetate=94:6) to give the title compound as an oil (7.9 g, yield 78%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Pd carbon
Quantity
1 g
Type
catalyst
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:3][CH2:2]1.C([O-])=O.[NH4+]>CO.[Pd].[C]>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:3][CH2:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1CCC(CC1)=CC(=O)OCC
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Four
Name
Pd carbon
Quantity
1 g
Type
catalyst
Smiles
[Pd].[C]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was collected by filtration through Celite pad
WASH
Type
WASH
Details
was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel column (hexane:ethyl acetate=94:6)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
O1CCC(CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.